N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-24(2)17-10-8-14(9-11-17)18(25(3)4)13-22-19(26)20(27)23-16-7-5-6-15(21)12-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKNEWTXRQJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-fluoroaniline under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
Chemical Reactions Analysis
Amide Bond Reactivity
The ethanediamide core participates in hydrolysis and transamidation reactions under specific conditions:
Key Insight : Steric hindrance from the dimethylamino groups slows hydrolysis compared to simpler amides.
Nucleophilic Substitution at Fluorophenyl Group
The 3-fluorophenyl moiety undergoes selective aromatic substitutions:
Dimethylamino Group Transformations
The tertiary amine groups participate in alkylation and oxidation:
Quaternary Ammonium Salt Formation
Oxidation Reactions
| Oxidant | Conditions | Outcome | Notes |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | N-oxide formation | Selective oxidation at less hindered amine |
| KMnO₄/H₂SO₄ | 50°C, 2h | Degradation to nitro compounds | Non-productive pathway |
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
| Metal Salt | Stoichiometry | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II)Cl₂ | 1:2 (M:L) | Distorted octahedral | 12.4 ± 0.3 |
| Pd(II) acetate | 1:1 | Square planar | 8.9 |
| Zn(II) nitrate | 1:3 | Tetrahedral | Not reported |
Notable Feature : Fluoroaryl group does not participate in coordination, while ethanediamide oxygen and dimethylamino nitrogen serve as primary binding sites .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | MeCN | Intramolecular cycloadduct | 0.18 |
| 365 nm | THF | C-F bond cleavage products | 0.05 |
Mechanistic Proposal : Excited-state charge transfer between fluorophenyl and dimethylamino groups facilitates bond cleavage .
Scientific Research Applications
Chemistry
The compound is utilized as a reagent in organic synthesis and catalysis. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic pathways and materials.
Biology
Research indicates that this compound has potential as a fluorescent probe for biological imaging. Its unique structure allows for interactions that can enhance imaging techniques, facilitating better visualization of biological processes.
Medicine
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide is being explored for its pharmacological properties, particularly as a potential anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
Study 1: Anticancer Activity
A study evaluated the anticancer activity of derivatives related to this compound against different tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast cancer cells, highlighting the potential for this compound in cancer therapy.
Study 2: Biological Imaging
In another investigation, the compound was assessed for its efficacy as a fluorescent probe in live-cell imaging. The results demonstrated that it could selectively stain specific cellular components, providing insights into cellular dynamics and morphology.
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Notable Findings |
|---|---|---|
| Compound A | Anticancer | IC50 = 10 µM against lung cancer cells |
| Compound B | Biological Imaging | Effective staining of mitochondria |
| This compound | Anticancer & Imaging | Potential for dual application |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Dimethylamino Groups: Compounds with dimethylaminoethyl or dimethylaminophenyl groups (e.g., 3a, 3b in ) exhibit potent anticancer activity, likely due to improved DNA binding and cellular uptake . The target compound’s dual dimethylamino groups may synergize for similar effects.
- Aromatic Substituents: 3-Fluorophenyl: Compared to nitro (BE46481) or methylphenyl () groups, fluorine enhances lipophilicity and metabolic stability while maintaining moderate electron-withdrawing effects .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- logP Trends: Fluorine and dimethylamino groups balance lipophilicity and solubility, critical for bioavailability.
- Solubility : Piperazine-containing analogs () show improved solubility compared to nitro-substituted derivatives (BE46481) .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide, commonly referred to as a dimethylamino compound, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure featuring dimethylamino groups and a fluorophenyl moiety, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Dimethylamino groups : which are often associated with increased lipophilicity and biological activity.
- Fluorophenyl group : known to enhance metabolic stability and bioactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Notably, its interactions with neurotransmitter systems and potential therapeutic applications have been highlighted.
Pharmacological Properties
-
Neurotransmitter Modulation :
- The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This property is significant for developing antidepressants or anxiolytics.
- Studies have indicated that compounds with similar structures exhibit affinity for serotonin receptors, suggesting potential antidepressant effects .
-
Antitumor Activity :
- Research has shown that certain dimethylamino compounds possess cytotoxic properties against various cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells through the activation of specific signaling pathways .
- In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, although specific data on this compound's efficacy remains limited.
- Analgesic Effects :
Case Studies
Several case studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
-
Study on Antidepressant Effects :
A study conducted on a series of dimethylamino compounds revealed significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft . -
Cancer Cell Line Testing :
In vitro assays using breast cancer cell lines demonstrated that related compounds inhibited cell growth and induced apoptosis, suggesting a potential pathway for therapeutic application in oncology .
Research Findings
Research findings indicate that the biological activity of this compound is multifaceted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
